molecular formula C13H16F2N2O B124859 1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone CAS No. 416894-09-2

1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone

Cat. No. B124859
M. Wt: 254.28 g/mol
InChI Key: IPZKCIJUGHKLOD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone” are not explicitly mentioned in the available resources .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Azole-containing piperazine derivatives, including those similar to the compound , have been investigated for their antibacterial and antifungal properties. Some derivatives have shown significant efficacy against various strains, comparable to standard drugs like chloramphenicol and fluconazole. This suggests potential applications in antimicrobial treatments (Gan, Fang, & Zhou, 2010).

Anticancer Activities

  • Piperazine derivatives have also been evaluated for their anticancer activities. Certain compounds in this category, including those with similar structures to 1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone, have shown promising results in inhibiting the growth of cancer cells like breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antipsychotic Potential

  • The design and synthesis of biphenyl derivatives linked with aryl piperazine have been studied for potential antipsychotic effects. This suggests possible applications of 1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone derivatives in the treatment of psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Sigma-1 Receptor Antagonist for Pain Management

  • Derivatives of 1-[4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl]ethanone have been identified as σ1 receptor antagonists with potential clinical application for pain management (Díaz et al., 2020).

Synthesis of Novel Derivatives for Various Applications

  • Research in the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety indicates the versatility of such compounds, including 1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone, in creating new chemical entities for varied applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Future Directions

The future directions for research and development involving “1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone” are not explicitly mentioned in the available resources .

properties

IUPAC Name

1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-12(14)8-13(11)15/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZKCIJUGHKLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353905
Record name 1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-(2,4-difluorobenzyl)piperazine

CAS RN

416894-09-2
Record name 1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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